3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide
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Overview
Description
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with benzyloxy substituents at the 3 and 4 positions, and a Boc-protected amino group attached to a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved by reacting 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base to form 3,4-bis(benzyloxy)benzaldehyde.
Amidation Reaction: The benzaldehyde derivative is then converted to the corresponding benzamide by reacting with an appropriate amine under suitable conditions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde derivatives, while reduction of the benzamide core can produce primary amines.
Scientific Research Applications
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with biological targets. The benzyloxy groups may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(benzyloxy)benzaldehyde: A precursor in the synthesis of the target compound.
N-Boc-4-aminobutylamine: Another compound with a Boc-protected amino group.
Benzamide Derivatives: Various benzamide derivatives with different substituents.
Uniqueness
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide is unique due to its combination of benzyloxy and Boc-protected amino groups, which provide specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
Molecular Formula |
C33H43N3O5 |
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Molecular Weight |
561.7 g/mol |
IUPAC Name |
tert-butyl N-[4-[3-[[3,4-bis(phenylmethoxy)benzoyl]amino]propylamino]butyl]carbamate |
InChI |
InChI=1S/C33H43N3O5/c1-33(2,3)41-32(38)36-21-11-10-19-34-20-12-22-35-31(37)28-17-18-29(39-24-26-13-6-4-7-14-26)30(23-28)40-25-27-15-8-5-9-16-27/h4-9,13-18,23,34H,10-12,19-22,24-25H2,1-3H3,(H,35,37)(H,36,38) |
InChI Key |
SGOVILCOUYNYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNCCCNC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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